molecular formula C15H14N2O7 B5494396 {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid

{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid

Cat. No. B5494396
M. Wt: 334.28 g/mol
InChI Key: NBBNPXWZSTZATL-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid, also known as MNI-137, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. In

Mechanism of Action

The mechanism of action of {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects in animal models. In cancer research, {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease research, {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid has been shown to reduce beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

Advantages and Limitations for Lab Experiments

One of the advantages of using {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid in lab experiments is its high potency and selectivity towards its target molecules. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to further investigate the mechanism of action of {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid and its potential targets in various diseases. Additionally, future studies could focus on the pharmacokinetics and toxicity of {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid in animal models and humans, as well as its potential as a therapeutic agent in clinical trials.

Synthesis Methods

{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid is synthesized through a multi-step process that involves the reaction of 2-methoxy-6-bromo-4-nitrophenol with 3-methyl-4-nitro-5-isoxazolecarbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with vinyl magnesium bromide to form the final product, {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid.

Scientific Research Applications

{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid has been shown to reduce beta-amyloid plaques and improve cognitive function in animal models. In Parkinson's disease research, {2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.

properties

IUPAC Name

2-[2-methoxy-6-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7/c1-9-14(17(20)21)11(24-16-9)7-6-10-4-3-5-12(22-2)15(10)23-8-13(18)19/h3-7H,8H2,1-2H3,(H,18,19)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBNPXWZSTZATL-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(C(=CC=C2)OC)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=C(C(=CC=C2)OC)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-methoxy-6-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetic acid

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